N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine
Overview
Description
N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine, also known as MPMP or MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease and other neurological disorders.
Scientific Research Applications
C11H17N3 C_{11}H_{17}N_{3} C11H17N3
and a molecular weight of 191.28 . Below are detailed sections focusing on unique applications in various fields of research:Proteomics Research
In the field of proteomics, this compound is utilized as a specialty reagent. It plays a crucial role in the identification and quantification of proteins, particularly in the study of their interactions and functions within complex biological systems. The compound’s unique structure allows for selective binding and modification of proteins, which is essential for mass spectrometry-based proteomic analysis .
Environmental Chemistry
Lastly, in environmental chemistry, this compound could be used in the detection and quantification of chemical pollutants. Its selective binding properties may allow for the development of sensitive assays for monitoring environmental contaminants.
Each of these applications leverages the unique chemical structure of N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine to fulfill specific roles in scientific research, demonstrating the compound’s versatility and importance across various fields of study. For research use, it’s important to note that this compound is not intended for diagnostic or therapeutic use .
properties
IUPAC Name |
N-methyl-1-(2-pyrrolidin-1-ylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-12-9-10-5-4-6-13-11(10)14-7-2-3-8-14/h4-6,12H,2-3,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYYBTAASUJTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CC=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428211 | |
Record name | N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine | |
CAS RN |
857284-17-4 | |
Record name | N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.